molecular formula C5H9NO2 B12108243 Ethyl 3-aminoacrylate

Ethyl 3-aminoacrylate

Cat. No.: B12108243
M. Wt: 115.13 g/mol
InChI Key: FABIVEGAPONRAI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group

Preparation Methods

Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino acrylate undergoes a variety of chemical reactions due to the presence of both the amino and ester functional groups. Some of the key reactions include:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of amino acid derivatives.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.

Comparison with Similar Compounds

Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.

Similar compounds include:

  • Methyl 3-amino acrylate
  • Ethyl 3-amino butyrate
  • Ethyl 2-amino acrylate

These compounds can be used in similar applications but may differ in their reactivity and physical properties.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

ethyl (E)-3-aminoprop-2-enoate

InChI

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+

InChI Key

FABIVEGAPONRAI-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/N

Canonical SMILES

CCOC(=O)C=CN

Origin of Product

United States

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